molecular formula C21H26N4O3 B2478871 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 2034318-29-9

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2478871
CAS No.: 2034318-29-9
M. Wt: 382.464
InChI Key: JYJMRDKTYITAAU-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that belongs to the class of cinnolines. Cinnolines are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multi-step procedures. One common method includes the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA) . The amidrazones themselves are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound’s piperazine moiety is known to interact with dopamine and serotonin receptors, which may contribute to its biological activities . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is unique due to its specific substitution pattern and the presence of both cinnoline and piperazine moieties. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-18-8-7-16(13-19(18)28-2)21(26)25-11-9-24(10-12-25)20-14-15-5-3-4-6-17(15)22-23-20/h7-8,13-14H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJMRDKTYITAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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